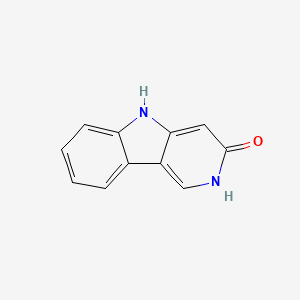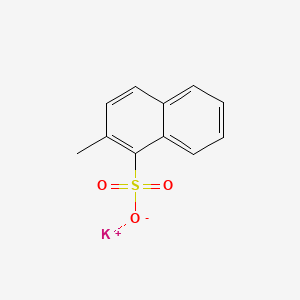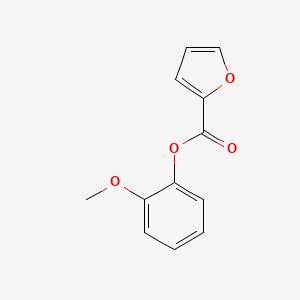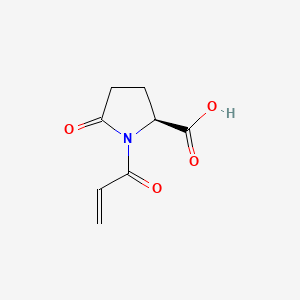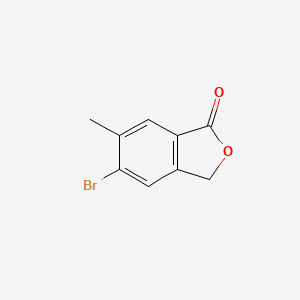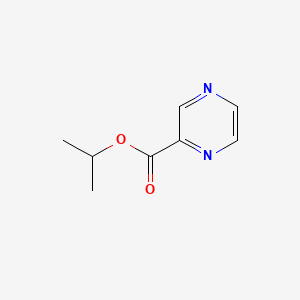
Isopropyl pyrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le pyrazinecarboxylate d'isopropyle est un composé chimique appartenant à la famille des pyrazines, caractérisée par un cycle aromatique à six chaînons contenant deux atomes d'azote aux positions 1 et 4. Les dérivés de la pyrazine sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines, notamment les produits pharmaceutiques, l'agriculture et la science des matériaux .
Méthodes De Préparation
La synthèse du pyrazinecarboxylate d'isopropyle implique généralement l'estérification de l'acide pyrazinecarboxylique avec de l'isopropanol. Cette réaction est généralement catalysée par un acide, tel que l'acide sulfurique, et réalisée sous reflux pour assurer une conversion complète. La réaction peut être représentée comme suit :
Acide pyrazinecarboxylique+IsopropanolH2SO4{_svg_2}Pyrazinecarboxylate d'isopropyle+H2O
Les méthodes de production industrielle peuvent impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement .
Analyse Des Réactions Chimiques
Le pyrazinecarboxylate d'isopropyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former de l'acide pyrazinecarboxylique.
Réduction : Les réactions de réduction peuvent le convertir en esters pyrazinecarboxylates avec différents groupes alkyles.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle pyrazine.
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme les amines .
4. Applications de la recherche scientifique
Le pyrazinecarboxylate d'isopropyle a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de dérivés de pyrazine plus complexes.
Biologie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et à la liaison des récepteurs.
Industrie : Il est utilisé dans la production d'agrochimiques et de matériaux aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du pyrazinecarboxylate d'isopropyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le cycle pyrazine peut former des liaisons hydrogène et des interactions π-π avec les résidus d'acides aminés dans les sites actifs des enzymes, entraînant une inhibition ou une modulation de leur activité. Cette interaction peut affecter diverses voies biochimiques et processus cellulaires.
Applications De Recherche Scientifique
Isopropyl pyrazinecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of isopropyl pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Le pyrazinecarboxylate d'isopropyle peut être comparé à d'autres dérivés de la pyrazine, tels que :
Acide pyrazinecarboxylique : Le composé parent, qui ne possède pas le groupe ester isopropyle.
Pyrazinecarboxylate de méthyle : Un ester similaire avec un groupe méthyle au lieu d'un groupe isopropyle.
Pyrazinecarboxylate d'éthyle : Un autre ester avec un groupe éthyle.
La singularité du pyrazinecarboxylate d'isopropyle réside dans son groupe ester spécifique, qui peut influencer sa réactivité et son activité biologique.
Propriétés
Numéro CAS |
93778-21-3 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
propan-2-yl pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3 |
Clé InChI |
UQIVGDUWRUPYRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




